molecular formula C19H19NO3 B5585095 ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B5585095
M. Wt: 309.4 g/mol
InChI Key: KZFFTSBSFGSJFS-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the indole family. It is commonly known as URB597 and is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. URB597 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and pain.

Mechanism of Action

URB597 is a selective inhibitor of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate, an enzyme that breaks down the endocannabinoid anandamide. By inhibiting this compound, URB597 increases the levels of anandamide in the brain, which in turn activates the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, anxiety, and inflammation. The activation of the endocannabinoid system by URB597 is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
URB597 has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of anandamide in the brain, which in turn activates the endocannabinoid system. Activation of the endocannabinoid system by URB597 has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects in models of neuropathic pain. Additionally, URB597 has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

URB597 has several advantages for lab experiments. It is a highly selective inhibitor of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate and has been shown to be effective in various preclinical models. It has also been found to be well-tolerated and has a good safety profile. However, URB597 has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, URB597 has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

URB597 has shown promising results in preclinical studies and has potential therapeutic applications in various diseases. Future research should focus on the development of more potent and selective inhibitors of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate. Additionally, the clinical efficacy and safety of URB597 should be evaluated in human trials. Finally, the potential interactions of URB597 with other drugs should be explored to avoid any potential adverse effects.

Synthesis Methods

URB597 was first synthesized in 2003 by a group of researchers at the University of Urbino, Italy. The synthesis involves the reaction of 2-methylindole with 3-methylbenzoyl chloride in the presence of a base, followed by esterification with ethyl alcohol. The final product is purified by chromatography to obtain URB597 in high yield and purity.

Scientific Research Applications

URB597 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, URB597 has been shown to reduce anxiety and depression-like behaviors in animal models. It has also been found to have analgesic effects in models of neuropathic pain. Additionally, URB597 has been studied for its potential neuroprotective effects in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-23-19(22)18-13(3)20(14-7-5-6-12(2)10-14)17-9-8-15(21)11-16(17)18/h5-11,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFFTSBSFGSJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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